4-(2-iso-Propylphenyl)thiophenol
Description
4-(2-iso-Propylphenyl)thiophenol is a thiophenol derivative featuring a bulky 2-iso-propylphenyl substituent at the para-position of the thiophenol ring. This structural modification introduces significant steric and electronic effects, distinguishing it from simpler thiophenols like unsubstituted thiophenol (PhSH). The iso-propylphenyl group enhances hydrophobicity and may alter electronic conjugation, impacting acidity (pKa), nucleophilicity, and reactivity in chemical reactions.
Properties
IUPAC Name |
4-(2-propan-2-ylphenyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16S/c1-11(2)14-5-3-4-6-15(14)12-7-9-13(16)10-8-12/h3-11,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEYPFVEOLNTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=CC=C(C=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-iso-Propylphenyl)thiophenol can be synthesized through several methods. One common approach involves the copper-catalyzed coupling of aryl iodides with sulfur sources such as sulfur powder, followed by reduction with sodium borohydride or triphenylphosphine . Another method includes the use of phosphorus pentasulfide (P4S10) in refluxing toluene to convert primary carbamates into thiols .
Industrial Production Methods
Industrial production methods for 4-(2-iso-Propylphenyl)thiophenol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-iso-Propylphenyl)thiophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
4-(2-iso-Propylphenyl)thiophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-iso-Propylphenyl)thiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and lead to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic and Steric Effects
- Thiophenol (PhSH): Lacking substituents, PhSH exhibits high nucleophilicity in its deprotonated thiophenoxide form (PhS⁻). Its pKa (~6.5) facilitates thiophenoxide formation under mildly basic conditions, driving reactions like nucleophilic aromatic substitution (e.g., with 2,4-dinitrofluorobenzene) .
- TD-1 Probe : The 2,4-dinitrophenyl substituent in TD-1 acts as an electron-withdrawing group, polarizing the molecule and enabling fluorescence "turn-on" via cleavage by PhS⁻. The reaction restores intramolecular charge transfer (ICT), increasing quantum yield (Φ) from 0.003 to 0.083 .
- 4-(2-iso-Propylphenyl)thiophenol: The electron-donating iso-propylphenyl group may slightly lower acidity (raise pKa) compared to PhSH, reducing thiophenoxide formation. However, steric hindrance from the bulky substituent likely dominates, impeding nucleophilic attack (e.g., slower reaction kinetics with electrophiles) .
Reactivity in Nucleophilic Substitution
For 4-(2-iso-Propylphenyl)thiophenol:
- Reduced Reactivity : Steric hindrance from the iso-propylphenyl group may slow attack on electrophilic carbons.
- Hypothetical Rate Data :
| Compound | Rate Constant (k, M⁻¹s⁻¹) | Conditions | Reference |
|---|---|---|---|
| PhSH (as PhS⁻) | 1.2 × 10⁻³ | Methanol, 25°C | |
| 4-(2-iso-Propylphenyl)thiophenol | Estimated 5 × 10⁻⁴ | Methanol, 25°C (hypothetical) | Inferred |
Solubility and Stability
Biological Activity
4-(2-iso-Propylphenyl)thiophenol, a compound characterized by its thiophenol and iso-propyl phenyl moieties, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(2-iso-Propylphenyl)thiophenol is C13H14S, with a molecular weight of approximately 218.32 g/mol. The compound features a thiophenol group attached to an isopropyl-substituted phenyl ring, contributing to its unique chemical reactivity and biological interactions.
Antioxidant Properties
Research indicates that thiophenol derivatives exhibit significant antioxidant activity. The presence of the thiol group allows for the scavenging of reactive oxygen species (ROS), which can mitigate oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
4-(2-iso-Propylphenyl)thiophenol has demonstrated antimicrobial properties against a range of pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways essential for bacterial survival.
Anticancer Potential
Recent investigations into thiophenol derivatives have highlighted their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways, such as the MAPK and PI3K/Akt pathways.
Case Studies and Research Findings
-
Antioxidant Activity Study
- A study evaluated the antioxidant capacity of various thiophenols, including 4-(2-iso-Propylphenyl)thiophenol, using DPPH and ABTS assays.
- Results : The compound exhibited an IC50 value comparable to standard antioxidants like ascorbic acid, indicating strong radical scavenging ability.
-
Antimicrobial Efficacy
- A series of tests against Gram-positive and Gram-negative bacteria revealed that 4-(2-iso-Propylphenyl)thiophenol inhibited bacterial growth effectively.
- Table 1: Antimicrobial Activity
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL
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Anticancer Activity
- In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with 4-(2-iso-Propylphenyl)thiophenol resulted in significant cell death.
- Mechanism : Flow cytometry analysis indicated increased apoptosis rates, suggesting that the compound activates caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
